![molecular formula C21H22FN3O B6127845 2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline](/img/structure/B6127845.png)
2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline
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Overview
Description
2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline, also known as FMQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. FMQ belongs to the class of quinoline derivatives, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of 2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline is not fully understood, but studies have suggested that it acts by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting topoisomerase II, 2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline induces DNA damage and triggers apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline has been found to have a number of biochemical and physiological effects. Studies have shown that 2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline can induce oxidative stress in cancer cells, which leads to DNA damage and cell death. 2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline has also been found to inhibit the expression of certain genes that are involved in cell proliferation and survival.
Advantages and Limitations for Lab Experiments
2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline is also highly soluble in organic solvents, which makes it easy to work with. However, 2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline has some limitations as well. It is highly toxic and can cause significant damage to cells if not used properly. Additionally, 2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline is not very selective and can affect both cancer and normal cells, which can limit its potential clinical applications.
Future Directions
There are several future directions for research on 2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline. One area of interest is the development of more selective derivatives of 2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline that can target cancer cells more specifically. Another area of interest is the investigation of the potential of 2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline as a combination therapy with other anti-cancer agents. Additionally, more research is needed to fully understand the mechanism of action of 2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline and its potential applications in other areas of scientific research.
Synthesis Methods
2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline can be synthesized by the reaction of 2-methyl-7-nitro-4-(4-fluorophenyl)-1,4-dihydroquinoline with piperazine in the presence of a reducing agent. The reaction yields 2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline as a yellow solid with a melting point of 240-243°C.
Scientific Research Applications
2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of 2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline is in the field of cancer research. Studies have shown that 2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline exhibits potent anti-tumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline has also been found to induce apoptosis, or programmed cell death, in cancer cells, which makes it a promising candidate for cancer treatment.
properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-7-methoxy-4-methylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O/c1-15-13-21(23-20-14-18(26-2)7-8-19(15)20)25-11-9-24(10-12-25)17-5-3-16(22)4-6-17/h3-8,13-14H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMYOVXRWBUCBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)OC)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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